molecular formula C8H13N3S B12828796 5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol

5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12828796
M. Wt: 183.28 g/mol
InChI Key: OKPZPUDCOXPTPB-UHFFFAOYSA-N
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Description

5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentylmethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be employed under controlled conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-triazole-3-thiol: Lacks the cyclopentylmethyl group, resulting in different chemical properties.

    5-(methyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a cyclopentylmethyl group, affecting its reactivity and applications.

    5-(phenylmethyl)-4H-1,2,4-triazole-3-thiol: Features a phenylmethyl group, which imparts different steric and electronic effects.

Uniqueness

The presence of the cyclopentylmethyl group in 5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol imparts unique steric and electronic properties, making it distinct from other triazole derivatives

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

5-(cyclopentylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C8H13N3S/c12-8-9-7(10-11-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,10,11,12)

InChI Key

OKPZPUDCOXPTPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=NC(=S)NN2

Origin of Product

United States

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